molecular formula C7H8BrN3OS B1386835 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one CAS No. 1171433-64-9

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one

Cat. No. B1386835
M. Wt: 262.13 g/mol
InChI Key: UBEDBLRJAAIQOV-UHFFFAOYSA-N
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Description

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one is a chemical compound with the molecular formula C7H10BrN3S . It is a part of the 1,3,4-thiadiazole class of compounds, which are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one and its analogs involves introducing a hydrophilic skeleton and different chains based on BPTES . The systematic exploration of the structure-activity relationship led to the discovery of superior derivative compounds .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one includes a 5-membered thiadiazole ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is integral to its biological activity .


Chemical Reactions Analysis

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one is part of the 1,3,4-thiadiazole class of compounds, which have shown a broad spectrum of activity against various pathogens . The halogen substitution (chloro- or bromo-) on the thiophen-2-carbonyl moiety seems to be a beneficial structural feature for the most active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one include a molecular weight of 249.09 g/mol, a topological polar surface area of 86.4 Ų, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 247.93674 g/mol .

Scientific Research Applications

  • Antimicrobial Agents

    • Field : Medicinal Chemistry
    • Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have been tested against various bacteria strains such as E. coli, B. mycoides, C. albicans, and others .
    • Methods : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The antimicrobial activity was tested against various bacteria strains .
    • Results : Four compounds outperformed the other produced compounds in terms of antimicrobial activity . Some of the molecules had an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
  • Anticancer Agents

    • Field : Oncology
    • Application : Some 1,3,4-thiadiazole derivatives have shown good antiproliferative activity against A549 lung carcinoma cells and other leukemia cell lines .
    • Methods : The cytotoxic effects of the compounds were determined using the MTT assay .
    • Results : The compounds showed good antiproliferative activity against the tested cancer cell lines .

Future Directions

The future directions for research on 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one could involve further exploration of its structure-activity relationship to discover superior derivative compounds . Additionally, more research could be conducted to understand its mechanism of action and potential biological activities .

properties

IUPAC Name

1-(5-bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3OS/c8-6-9-10-7(13-6)11-4-2-1-3-5(11)12/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEDBLRJAAIQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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